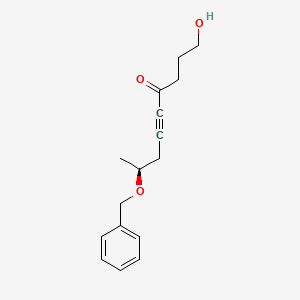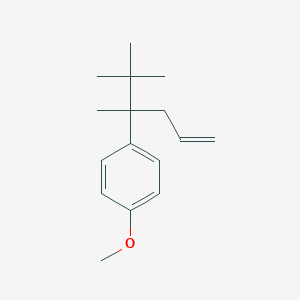
1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group and a branched alkyl chain
準備方法
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong electrophiles and catalysts to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions to form the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity .
化学反応の分析
Types of Reactions: 1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophiles like bromine, chlorine, and nitronium ions are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of simpler hydrocarbons or alcohols.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene involves its interaction with molecular targets through various pathways. The methoxy group and the branched alkyl chain play a crucial role in determining the compound’s reactivity and interactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions and the nature of the interacting species .
類似化合物との比較
1-Methoxy-4-nitrobenzene: Similar structure with a nitro group instead of the branched alkyl chain.
1-Methoxy-4-chlorobenzene: Similar structure with a chlorine atom instead of the branched alkyl chain.
1-Methoxy-4-methylbenzene: Similar structure with a methyl group instead of the branched alkyl chain.
Uniqueness: 1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene is unique due to the presence of the branched alkyl chain, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
502760-14-7 |
|---|---|
分子式 |
C16H24O |
分子量 |
232.36 g/mol |
IUPAC名 |
1-methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene |
InChI |
InChI=1S/C16H24O/c1-7-12-16(5,15(2,3)4)13-8-10-14(17-6)11-9-13/h7-11H,1,12H2,2-6H3 |
InChIキー |
STZZBKVLYJXHME-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C)(CC=C)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




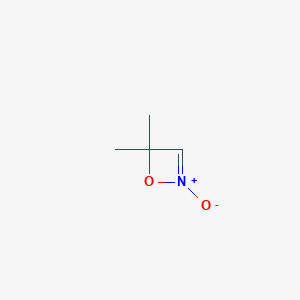
methanone](/img/structure/B14228968.png)

![4-Hydroxy-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14228985.png)
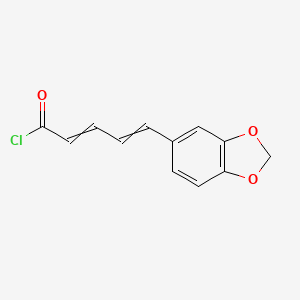
![4-[(4-Methylacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B14229008.png)
![N~1~-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine](/img/structure/B14229016.png)
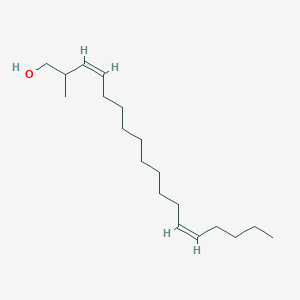

![3-(3-{[tert-Butyl(dimethyl)silyl]oxy}prop-1-en-1-ylidene)heptan-1-ol](/img/structure/B14229032.png)
![5-({[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B14229033.png)
